![molecular formula C17H16ClN5O2 B2489507 5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207018-40-3](/img/no-structure.png)

5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

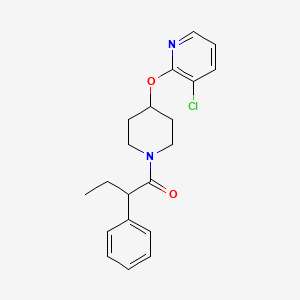

Synthesis Analysis

The synthesis of compounds related to 5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps, starting from basic precursors. For example, the synthesis of similar compounds has been reported through reactions involving azidoanisole with various reagents under specific conditions to form triazole derivatives (Pokhodylo, Slyvka, & Pavlyuk, 2020). These processes often involve cyclization reactions to form the triazole ring, followed by functional group transformations to introduce the desired substituents.

Future Directions

Mechanism of Action

Target of Action

The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of Action

Triazole compounds are known to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions, which could contribute to its interaction with its targets .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Pharmacokinetics

Triazole compounds are generally well-absorbed and distributed in the body due to their small size and polar nature .

Result of Action

Given the wide range of biological activities of triazole compounds, it could potentially have a variety of effects depending on the specific targets it interacts with .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-chloroaniline with 4-methoxybenzyl azide to form the intermediate compound, which is then reacted with propiolic acid to form the final product.", "Starting Materials": [ "4-chloroaniline", "4-methoxybenzyl azide", "propiolic acid", "diisopropylcarbodiimide (DIC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in DMF and add TEA. Stir the mixture at room temperature for 10 minutes.", "Step 2: Add 4-methoxybenzyl azide to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add propiolic acid and DIC to the reaction mixture and stir at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water and extract with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by column chromatography to obtain the final product." ] } | |

CAS RN |

1207018-40-3 |

Product Name |

5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide |

Molecular Formula |

C17H16ClN5O2 |

Molecular Weight |

357.8 |

IUPAC Name |

5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C17H16ClN5O2/c1-25-14-8-2-11(3-9-14)10-19-17(24)15-16(22-23-21-15)20-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |

InChI Key |

WEZDTZOECXAPAF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)

![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)

![1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2489446.png)